(2E)-3-(2-Chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one

Description

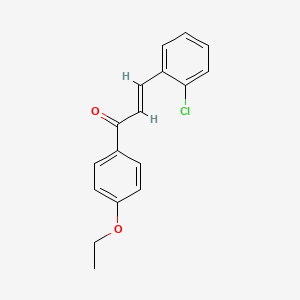

(2E)-3-(2-Chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core. Its structure features two aromatic rings: Ring A (4-ethoxyphenyl) and Ring B (2-chlorophenyl) (Figure 1). The ethoxy group (-OCH₂CH₃) at the para position of Ring A and the chloro (-Cl) substituent at the ortho position of Ring B distinguish it from other chalcones. Chalcones are widely studied for their biological activities (e.g., antimicrobial, anticancer) and physicochemical properties influenced by substituent electronic effects and spatial arrangements .

Properties

IUPAC Name |

(E)-3-(2-chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClO2/c1-2-20-15-10-7-14(8-11-15)17(19)12-9-13-5-3-4-6-16(13)18/h3-12H,2H2,1H3/b12-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVTNCYUAMWLWKI-FMIVXFBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-Chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-chlorobenzaldehyde and 4-ethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions for several hours. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. Additionally, industrial production would involve the use of continuous flow reactors and automated purification systems to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-Chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed

Oxidation: Epoxides, hydroxylated derivatives.

Reduction: Alcohols, alkanes.

Substitution: Various substituted chalcones with different functional groups.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential antimicrobial and antioxidant properties.

Medicine: Explored for its potential anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-(2-Chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its antioxidant properties are likely due to its ability to scavenge free radicals and prevent oxidative damage. In terms of anticancer activity, the compound may induce apoptosis (programmed cell death) in cancer cells by modulating signaling pathways and gene expression .

Comparison with Similar Compounds

Chalcone derivatives exhibit structure-dependent variations in biological activity, crystal packing, and electronic properties. Below is a systematic comparison of the target compound with structurally related analogs.

Key Observations :

- Substituent Position : The ortho-chloro group in the target compound contrasts with para-substituted analogs (e.g., 4-chloro in compound 2h). Ortho substituents introduce steric hindrance, which can disrupt molecular packing or binding .

Crystal Packing and Supramolecular Interactions

- Ethoxy vs. Methoxy Groups : In (E)-3-(4-ethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (), ethoxy groups enhance molecular stability via C–H···O and π–π interactions compared to methoxy analogs .

- Chloro Substituents : (2E)-3-(2,4-Dichlorophenyl)-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one () exhibits Cl···Cl (3.34 Å) and C–H···O interactions, suggesting that ortho-chloro groups in the target compound may similarly influence packing .

Electronic and Optical Properties

- Solvent Effects: Ethoxy-substituted chalcones like (2E)-1-(4-ethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one () show solvent-dependent nonlinear optical (NLO) responses due to push-pull electronic effects between electron-donating (ethoxy) and withdrawing groups . The target compound’s 2-chloro group may amplify this effect.

- DFT Calculations : Ethoxy groups increase polarizability compared to methoxy, as seen in (E)-3-(4-ethoxyphenyl)-1-(2-(trifluoromethyl)phenyl)prop-2-en-1-one, which exhibits a high NLO response .

Antimicrobial Activity

- Gram-Positive Bacteria : The target compound’s 2-chloro substituent may enhance lipophilicity, improving membrane penetration compared to hydroxyl-substituted analogs like (E)-1-(2-hydroxyphenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one (MIC = 8 μg/mL against S. aureus) .

- NorA Efflux Pump Inhibition: Chalcones with 4-ethoxy and 2-hydroxy groups () inhibit S. aureus 11999-B, suggesting the target compound’s chloro group could modulate similar activity .

Gaps in Research :

- No explicit crystal structure or Hirshfeld surface analysis for the target compound.

- Limited SAR data for ortho-chloro-substituted chalcones in enzymatic assays.

This comparison underscores the importance of substituent engineering in optimizing chalcones for specific applications.

Biological Activity

(2E)-3-(2-Chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in recent years for its potential biological activities, particularly in the field of cancer research. Chalcones are known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cell lines, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 288.75 g/mol. The compound features a chalcone structure characterized by an enone functional group which is critical for its biological activity.

Anticancer Effects

Recent studies have demonstrated that chalcone derivatives exhibit significant anticancer properties. For instance, one study reported that chalcone derivatives induced apoptosis in various cancer cell lines through multiple pathways, including mitochondrial depolarization and activation of caspases .

Table 1: Anticancer Activity of Chalcone Derivatives

| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Compound 5 | AGS (Gastric Adenocarcinoma) | 0.89 - 9.63 | Cell cycle arrest, caspase activation |

| Compound X | HeLa (Cervical Cancer) | 1.16 | Mitochondrial membrane depolarization |

| Compound Y | HL-60 (Leukemia) | 0.60 | Induction of apoptosis |

The anticancer effects of this compound are attributed to several mechanisms:

- Cell Cycle Arrest : The compound has been shown to arrest the cell cycle at the subG0 phase, leading to apoptosis in cancer cells .

- Mitochondrial Depolarization : It induces mitochondrial membrane depolarization, which is a precursor to apoptosis .

- Caspase Activation : The activation of caspases such as caspase-8 and caspase-9 has been observed, indicating both extrinsic and intrinsic apoptotic pathways are involved .

Case Studies

A notable case study involved the evaluation of this chalcone derivative on human cancer cell lines. The study found that at concentrations above 5 µg/mL, there was a significant increase in late apoptotic and dead cells, with viability dropping from approximately 91% to 26% after treatment with higher concentrations .

Another investigation focused on the compound's effects on hepatocellular carcinoma cells. The results indicated that it suppressed key signaling pathways such as RAS/ERK and AKT/FOXO3a, further supporting its role as a potential therapeutic agent against liver cancer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.